molecular formula C18H25FN2O B10953315 (2E)-1-(4-fluorophenyl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]prop-2-en-1-one

(2E)-1-(4-fluorophenyl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]prop-2-en-1-one

Cat. No.: B10953315
M. Wt: 304.4 g/mol
InChI Key: XVZCUSKUDHLSHL-MDZDMXLPSA-N
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Description

(E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2,2,6,6-tetramethyl-4-piperidone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate compound.

    Amination: The intermediate compound is then subjected to amination using an appropriate amine, such as 2,2,6,6-tetramethyl-4-piperidylamine, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Chlorophenyl)-3-[(2,2,6,6-Tetramethyl-4-piperidyl)amino]-2-propen-1-one
  • (E)-1-(4-Bromophenyl)-3-[(2,2,6,6-Tetramethyl-4-piperidyl)amino]-2-propen-1-one
  • (E)-1-(4-Methylphenyl)-3-[(2,2,6,6-Tetramethyl-4-piperidyl)amino]-2-propen-1-one

Uniqueness

The uniqueness of (E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]prop-2-en-1-one

InChI

InChI=1S/C18H25FN2O/c1-17(2)11-15(12-18(3,4)21-17)20-10-9-16(22)13-5-7-14(19)8-6-13/h5-10,15,20-21H,11-12H2,1-4H3/b10-9+

InChI Key

XVZCUSKUDHLSHL-MDZDMXLPSA-N

Isomeric SMILES

CC1(CC(CC(N1)(C)C)N/C=C/C(=O)C2=CC=C(C=C2)F)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC=CC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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